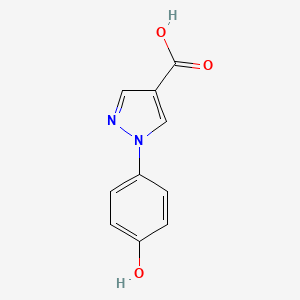

1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O3/c13-9-3-1-8(2-4-9)12-6-7(5-11-12)10(14)15/h1-6,13H,(H,14,15) |

InChI Key |

SBURESBGPLRCBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Scientific Research Applications of 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid

This compound is a pyrazole derivative with a hydroxyphenyl group, which gives it distinct chemical reactivity and biological activity. It has garnered interest in scientific research for its potential applications in chemistry, biology, medicine, and industry.

Chemistry

- Building block this compound serves as a building block for synthesizing complex heterocyclic compounds.

- Synthesis: The synthesis of this compound typically involves the cyclization of precursors. A common method includes reacting 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine, which is then cyclized with ethyl acetoacetate under acidic conditions. Industrial production involves similar routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced techniques.

Biology

- Antioxidant: It has been investigated for its potential as an antioxidant, attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress.

- Antimicrobial Properties: Studied for potential therapeutic effects, including antimicrobial properties.

Medicine

- Anti-cancer agent: It has been explored for its potential as an anticancer agent. Studies have shown it can induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

*Research has shown that pyrazole derivatives may have potential in binding to the active site of dihydroorotate dehydrogenase of Plasmodium falciparum (PfDHODH) .

Industry

- Novel Materials: It is utilized in developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

*Calculated based on analogous compounds (e.g., 1-(3-Methoxyphenyl) derivative ).

- Hydroxyphenyl vs. Halogenated Phenyl Groups : The hydroxyl group increases polarity and hydrogen-bonding capacity compared to electron-withdrawing Cl or F substituents, which enhance lipophilicity and metabolic stability .

- Methyl vs. Aromatic Substituents : The methyl group (e.g., 1-Methyl derivative) reduces steric bulk, improving solubility but limiting aromatic interactions critical for target binding .

Spectroscopic and Crystallographic Data

- 1H NMR Shifts: Pyrazole protons in analogs like 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid resonate at δ 8.80–11.51 ppm, influenced by adjacent substituents . The hydroxyphenyl group’s -OH proton would likely appear as a broad peak near δ 5–6 ppm.

- Crystal Packing : Hydrogen bonding between the carboxylic acid group and adjacent molecules stabilizes crystal structures, as seen in 1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid .

Biological Activity

1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a pyrazole ring substituted with a 4-hydroxyphenyl group and a carboxylic acid functional group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its medicinal properties, interaction with biomolecules, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 204.18 g/mol

The compound's specific substitution pattern enhances its chemical reactivity and biological properties compared to other similar compounds.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for its potential use in preventing oxidative damage associated with various diseases.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory conditions. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, thus mitigating inflammation.

3. Enzyme Inhibition

The compound acts as an inhibitor of xanthine oxidoreductase (XOR), an enzyme involved in uric acid production. This inhibition can be beneficial in managing conditions like gout and hyperuricemia. Studies have reported that derivatives of this compound exhibit varying degrees of inhibitory potency against XOR, with some compounds showing nanomolar IC values .

4. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation. For instance, one study reported an IC value of 0.39 µM against HCT116 cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the pyrazole ring or the phenolic group can significantly alter its pharmacological profile. The following table summarizes some derivatives and their corresponding activities:

| Compound Name | Molecular Formula | Biological Activity | IC Value |

|---|---|---|---|

| This compound | CHNO | XOR Inhibition | ~10 nM |

| 5-Methyl-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid | CHNO | Anticancer Activity | 0.39 µM |

| 5-Hydroxy-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid | CHNO | Antioxidant Activity | Not specified |

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating various pyrazole derivatives for anticancer activity, this compound was found to significantly inhibit the growth of A549 cells with an IC of 26 µM . The study emphasized the importance of structural modifications in enhancing anticancer potency.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated that treatment with this compound led to reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are common synthetic routes for 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives. For example, the cyclocondensation of DMF-DMA (dimethylformamide dimethyl acetal) with ethyl acetoacetate and substituted hydrazines forms pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions . Halogenation (e.g., bromination using N-bromosuccinimide) or fluorination steps may be incorporated to introduce substituents on the phenyl ring .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves crystal structures. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) .

Q. How does the hydroxyl group on the phenyl ring influence chemical reactivity?

- Methodological Answer : The hydroxyl group enhances solubility in polar solvents and participates in hydrogen bonding, affecting crystallization. It also serves as a site for further functionalization, such as O-alkylation or esterification. Comparative studies with methoxy or halogen-substituted analogs reveal differences in electronic effects and biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in pyrazole-4-carboxylic acid synthesis?

- Methodological Answer : Optimization involves:

- Temperature Control : Lower temperatures reduce side reactions during cyclocondensation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- Catalyst Use : Acid/base catalysts (e.g., K₂CO₃) accelerate ester hydrolysis .

Continuous flow reactors enhance yield and scalability by maintaining consistent reaction parameters .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies of halogenated derivatives?

- Methodological Answer : Contradictions often arise from varying assay conditions or substituent positions. To address this:

- Systematic Variation : Synthesize analogs with single substituent changes (e.g., 4-fluoro vs. 4-chloro) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electronic effects and binding affinities .

- Biological Replication : Validate activity across multiple cell lines or enzyme assays to isolate substituent-specific effects .

Q. How do halogen substituents (e.g., bromine, fluorine) enhance biological activity in pyrazole derivatives?

- Methodological Answer : Halogens influence activity via:

- Electron-Withdrawing Effects : Fluorine increases metabolic stability and membrane permeability .

- Halogen Bonding : Bromine forms strong interactions with protein targets (e.g., kinase ATP-binding pockets), improving binding affinity .

- Steric Effects : Bulkier halogens (e.g., Br) may restrict conformational flexibility, enhancing selectivity .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer : Challenges include polymorphism and solvent inclusion. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.